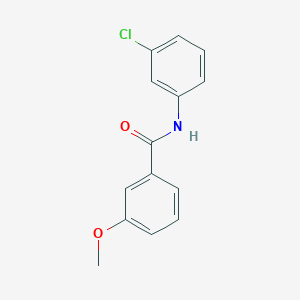
N-(3-chlorophenyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-3-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 3-chlorophenyl group and a 3-methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-3-methoxybenzamide typically involves the reaction of 3-chlorobenzoic acid with 3-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger quantities of reactants, employing continuous flow reactors for better control of reaction parameters, and utilizing automated purification systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-chlorophenyl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of 3-chlorobenzoic acid or 3-chlorobenzaldehyde.
Reduction: Formation of 3-chloroaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-(3-chlorophenyl)-3-methoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can be used to investigate the mechanisms of enzyme-catalyzed reactions and to develop new therapeutic agents.
Medicine: Benzamide derivatives, including this compound, are explored for their pharmacological properties
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- Benzamide, N-(3-chlorophenyl)-3-fluoro-
- Benzamide, N-(3-chlorophenyl)-3-bromo-
- Benzamide, N-(3-chlorophenyl)-3-nitro-
Comparison:
- Benzamide, N-(3-chlorophenyl)-3-fluoro- has a fluorine atom instead of a methoxy group, which can influence its reactivity and biological activity.
- Benzamide, N-(3-chlorophenyl)-3-bromo- contains a bromine atom, making it more reactive in substitution reactions compared to the methoxy derivative.
- Benzamide, N-(3-chlorophenyl)-3-nitro- has a nitro group, which can be reduced to an amine, providing different chemical and biological properties.
Uniqueness: The presence of the methoxy group in N-(3-chlorophenyl)-3-methoxybenzamide imparts unique electronic and steric properties, making it distinct from its analogs. This can affect its solubility, reactivity, and interaction with biological targets.
Propriétés
Numéro CAS |
91612-04-3 |
|---|---|
Formule moléculaire |
C14H12ClNO2 |
Poids moléculaire |
261.7 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-7-2-4-10(8-13)14(17)16-12-6-3-5-11(15)9-12/h2-9H,1H3,(H,16,17) |
Clé InChI |
ZJTFEWWZCZJCIL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


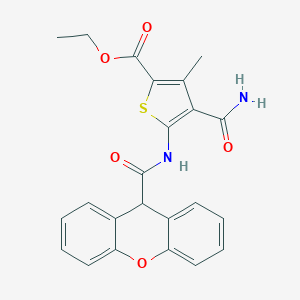
![1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B186020.png)
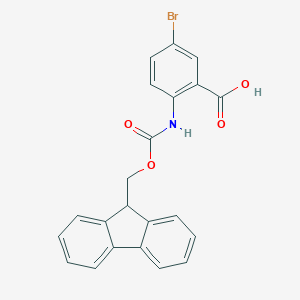
![4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B186022.png)
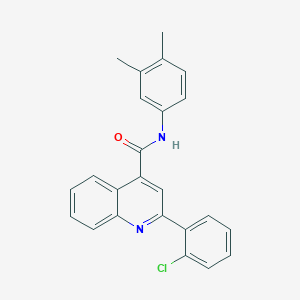
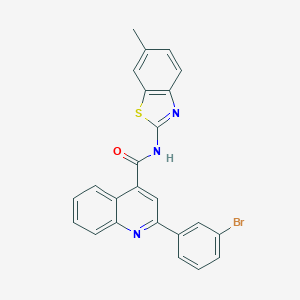
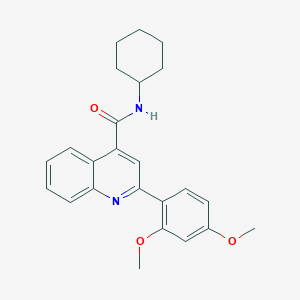
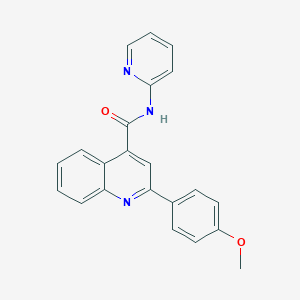
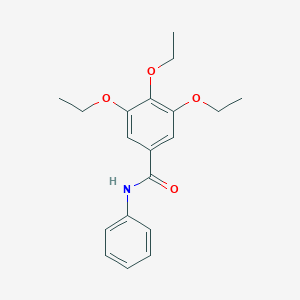
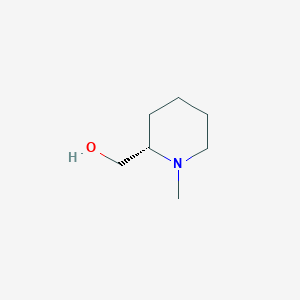
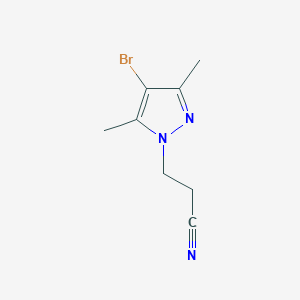
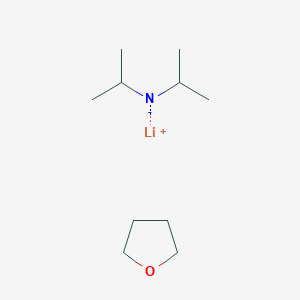
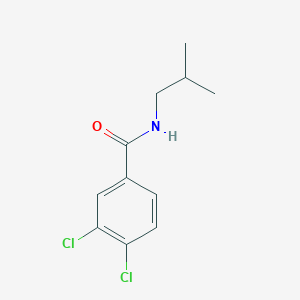
![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)
